1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol
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Overview
Description
1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol is a complex organic compound that features a benzimidazole core, a phenoxy group, and a tert-butylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 2,6-bis(1H-benzimidazole-2-yl)pyridine reacts with 4-tert-butylbenzyl chloride in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of the imino group would produce amines.
Scientific Research Applications
1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of nucleotides, allowing it to bind to DNA and proteins, thereby exerting its biological effects . The phenoxy and tert-butylbenzyl groups contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl mercaptan: Similar in structure but contains a thiol group instead of the benzimidazole and phenoxy groups.
4-tert-Butylbenzoyl chloride: Contains a benzoyl chloride group instead of the benzimidazole and phenoxy groups.
Uniqueness
1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol is unique due to its combination of a benzimidazole core, phenoxy group, and tert-butylbenzyl substituent. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C27H31N3O2 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C27H31N3O2/c1-27(2,3)21-15-13-20(14-16-21)17-29-24-11-7-8-12-25(24)30(26(29)28)18-22(31)19-32-23-9-5-4-6-10-23/h4-16,22,28,31H,17-19H2,1-3H3 |
InChI Key |
QJOIKTKBPKNQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
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